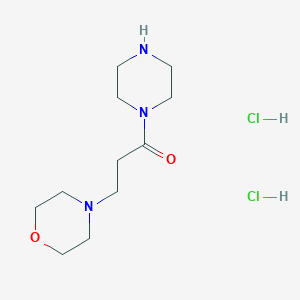

![molecular formula C14H13F3N2O2S B2379446 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 338747-98-1](/img/structure/B2379446.png)

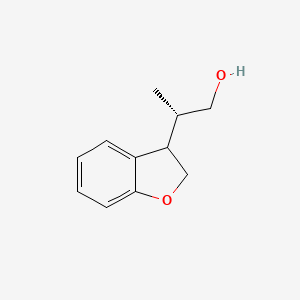

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, would add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be involved in various types of reactions, including those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for instance, is known to increase the lipophilicity of compounds, which could affect their solubility and stability .Applications De Recherche Scientifique

Modification of Pyrrolo[2,3‐d]pyrimidines

A study by Klečka et al. (2015) explored the modification of pyrrolo[2,3-d]pyrimidines through iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This process is significant for the synthesis of biologically relevant compounds like 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones, starting from compounds including 4-methoxypyrrolo[2,3-d]pyrimidine (Klečka, Slavětínská, & Hocek, 2015).

Formation of Bicyclic Pyrimidine Systems

Huang et al. (2009) conducted a reaction of 2-(methylsulfanyl)pyrimidin-4-amine leading to compounds like 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. This research proves the formation of a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, important in the study of molecular structures and bond-length distributions (Huang et al., 2009).

Synthesis of Pyrimidine Derivatives

Jadhav et al. (2022) synthesized pyrimidine derivatives, demonstrating various pharmacological and biological activities. They utilized 4-methoxybenzaldehyde and acetophenone for the synthesis of chalcone, which was then converted into 6-(4-methoxyphenyl)-4- phenyl-1,6-dihydropyrimidin-2-amine. This process is crucial for developing novel compounds with potential biological significance (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Alkylation and Nitrosation of Pyrimidines

Glidewell et al. (2003) explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one. This study reveals the formation of different polymorphs and derivatives through various bonding interactions, contributing to the understanding of molecular diversity in pyrimidine chemistry (Glidewell, Low, Marchal, & Quesada, 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLYSPLZNNJBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)